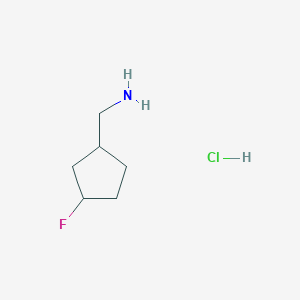

(3-Fluorocyclopentyl)methanamine hydrochloride

Description

(3-Fluorocyclopentyl)methanamine hydrochloride (CAS RN: 1956377-30-2) is a fluorinated cyclopentane derivative with the molecular formula C₆H₁₂FClN and a molecular weight of 167.62 g/mol . The compound features a cyclopentyl ring substituted with a fluorine atom at the 3-position and an aminomethyl group, which is protonated as a hydrochloride salt. Its stereochemistry (e.g., cis/trans isomerism) significantly influences its physicochemical properties and biological interactions, as evidenced by the availability of distinct stereoisomers such as (1R,3S)-, (1S,2R)-, and trans- configurations . This compound is primarily utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and analgesics, owing to its structural mimicry of bioactive amines .

Properties

IUPAC Name |

(3-fluorocyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRILACKEWFKWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorocyclopentyl)methanamine hydrochloride typically involves the fluorination of cyclopentylmethanamine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentylmethanamine.

Substitution: Formation of azido derivatives.

Scientific Research Applications

(3-Fluorocyclopentyl)methanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Cycloalkyl Methanamine Hydrochlorides

Key Observations :

- Fluorination: The 3-fluoro substitution on the cyclopentyl ring in the target compound may enhance metabolic stability and lipophilicity relative to non-fluorinated analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Purity : Most commercial fluorinated methanamine hydrochlorides are supplied at ≥95% purity, suitable for synthetic and pharmacological studies .

- Solubility: Polar solvents like methanol and DMSO are preferred for handling, reflecting the ionic nature of the hydrochloride salts .

Stereochemical Considerations

The pharmacological activity of (3-Fluorocyclopentyl)methanamine HCl is highly stereospecific. For example:

Biological Activity

(3-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated compound that has garnered attention for its potential biological activity. The compound features a cyclopentyl ring with a fluorine substitution at the 3-position and an amine group, which enhances its solubility and reactivity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H12ClF2N

- Molar Mass : Approximately 171.62 g/mol

- CAS Number : 1439900-13-6

Structure

The structure of this compound is characterized by:

- A cyclopentyl ring

- A fluorine atom at the 3-position

- An amine group linked through a methylene bridge

This unique configuration allows for specific interactions with biological targets, potentially influencing its pharmacological properties.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its mechanisms include:

- Neurotransmitter Modulation : The compound may enhance the release or activity of neurotransmitters, which could be beneficial in treating neurological disorders.

- Receptor Binding : It has the potential to bind to specific receptors in the central nervous system, influencing neuronal signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of these critical molecules in the brain.

Therapeutic Potential

Due to its unique structure and biological activity, this compound is being investigated for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests it could be effective in treating conditions such as depression or anxiety.

- Pharmacological Research : The compound serves as a valuable scaffold for developing new drug candidates targeting specific neurological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other fluorinated amines, which have shown promising biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,2-Difluorocyclopentyl)methanamine hydrochloride | C6H12ClF2N | Different substitution pattern on cyclopentane |

| (1R)-3-Fluorocyclopentyl)methanamine hydrochloride | C6H12ClF2N | Contains only one fluorine atom; enantiomeric variant affecting biological activity |

These comparisons highlight the potential for diverse pharmacological profiles based on slight structural variations.

Q & A

Q. What are the optimal synthetic routes for (3-Fluorocyclopentyl)methanamine hydrochloride, and how is purity validated?

The synthesis typically involves fluorination of a cyclopentane precursor followed by amination and subsequent salt formation. For example, fluorination may employ electrophilic reagents like Selectfluor® under controlled pH conditions. The final hydrochloride salt is formed by treating the free amine with HCl in anhydrous ether . Purity is validated using HPLC (>98% purity), NMR (to confirm stereochemistry and absence of impurities), and mass spectrometry (HRMS-ESI for molecular ion verification) .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

- Molecular Weight : ~193.66 g/mol (calculated for C₆H₁₁FClN).

- Solubility : High water solubility due to the hydrochloride salt form, but limited in non-polar solvents.

- Stability : Hygroscopic; store under inert gas at -20°C to prevent decomposition . These properties guide solvent selection (e.g., aqueous buffers for in vitro assays) and storage protocols.

Advanced Research Questions

Q. How does fluorination at the 3-position of the cyclopentyl ring influence receptor binding selectivity?

Fluorination enhances electronegativity and steric effects, potentially increasing affinity for serotonin (5-HT₂C) and NMDA receptors. Comparative studies with non-fluorinated analogs show a 2-3x increase in binding affinity, likely due to improved hydrophobic interactions and reduced metabolic degradation . Advanced computational modeling (e.g., molecular docking) and radioligand displacement assays (using [³H]MK-801 for NMDA) are used to quantify these effects .

Q. What methodological approaches resolve contradictions in reported pharmacological activity across studies?

Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., pH, cell lines). To address this:

Q. How can structural modifications enhance the blood-brain barrier (BBB) permeability of this compound?

Strategies include:

- Introducing lipophilic groups (e.g., cyclopropyl) to improve logP values.

- Reducing hydrogen-bond donors (e.g., replacing primary amines with tertiary amines). In vivo PET imaging with [¹⁸F]-labeled analogs and MDCK-MDR1 cell assays are used to measure BBB penetration .

Methodological Resources

- Synthesis Optimization : Use flow chemistry to improve yield in fluorination steps .

- Characterization : ¹H/¹³C NMR (D₂O, 400 MHz) for structural confirmation; differential scanning calorimetry (DSC) for polymorph analysis .

- Biological Assays : Radioligand binding (5-HT₂C: [³H]mesulergine; NMDA: [³H]TCP) and functional cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.